Benzenesulfonamide, N-ethyl-4-methyl-, lithium salt

Description

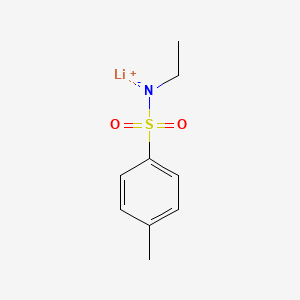

Benzenesulfonamide, N-ethyl-4-methyl-, lithium salt (CAS 80-39-7, lithium salt derivative) is a sulfonamide derivative with the molecular formula C₉H₁₂LiNO₂S and a molecular weight of 199.27 g/mol (excluding the lithium counterion). The parent compound, N-ethyl-4-methylbenzenesulfonamide, features a sulfonamide group (-SO₂NH-) substituted with an ethyl group at the nitrogen and a methyl group at the para position of the benzene ring. The lithium salt is formed by deprotonation of the sulfonamide’s acidic hydrogen, enhancing its solubility in polar solvents .

Properties

CAS No. |

68299-01-4 |

|---|---|

Molecular Formula |

C9H12LiNO2S |

Molecular Weight |

205.2 g/mol |

IUPAC Name |

lithium;ethyl-(4-methylphenyl)sulfonylazanide |

InChI |

InChI=1S/C9H12NO2S.Li/c1-3-10-13(11,12)9-6-4-8(2)5-7-9;/h4-7H,3H2,1-2H3;/q-1;+1 |

InChI Key |

XPCQKYGONZJGLV-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC[N-]S(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Benzenesulfonamide, N-ethyl-4-methyl-, Lithium Salt

General Synthetic Approach

The synthesis of this compound typically involves two key steps:

Step 1: Formation of the N-ethyl-4-methylbenzenesulfonamide intermediate

This is commonly achieved by reacting p-toluenesulfonyl chloride (4-methylbenzenesulfonyl chloride) with N-ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid generated and to drive the reaction to completion. The reaction temperature is carefully controlled to optimize yield and purity.

This step yields the neutral sulfonamide compound.Step 2: Conversion to the lithium salt

The neutral sulfonamide is then converted to its lithium salt by treatment with a lithium base, often lithium hydroxide monohydrate. This reaction is performed in an appropriate solvent, typically water-immiscible or water-miscible organic solvents such as methylene chloride or 1-methyl-2-pyrrolidone, to facilitate reaction and isolation. The reaction mixture is stirred for extended periods (e.g., 24 hours) to ensure complete conversion. The lithium salt formed is often isolated by filtration or solvent evaporation.

This general approach is supported by patent literature and chemical supplier synthesis notes indicating high yields and purity can be achieved using these methods.

Detailed Reaction Conditions and Solvents

Solvents

- Methylene chloride (dichloromethane) and chloroform are preferred solvents for the lithium salt formation step due to their low boiling points, facilitating easy removal after reaction completion. These solvents are water-immiscible, enabling a heterogeneous reaction environment.

- Triethyl phosphate and 1-methyl-2-pyrrolidone are water-miscible solvents that can be used to achieve homogeneous reaction conditions. Among these, 1-methyl-2-pyrrolidone dissolves at least 25% more lithium salt than triethyl phosphate, improving reaction efficiency and solubility.

Base Stoichiometry

- The stoichiometric amount of lithium hydroxide is critical. Using 1.15 to 1.20 equivalents of lithium hydroxide relative to the sulfonamide provides the best product stability and yield.

- Using less than 1 equivalent may result in incomplete conversion; excess base beyond 1.3 equivalents is generally avoided to prevent side reactions or impurities.

Example Synthetic Procedure

A representative example adapted from patent literature:

| Reagent | Amount | Role |

|---|---|---|

| N-ethyl-4-methylbenzenesulfonamide | 0.25 g (0.56 mmol) | Starting sulfonamide |

| Lithium hydroxide monohydrate | 0.027 g (0.64 mmol) | Base for salt formation |

| Methylene chloride | 32 g | Solvent |

- Combine the sulfonamide and lithium hydroxide monohydrate in methylene chloride under an inert atmosphere.

- Stir the heterogeneous mixture at room temperature in a closed container for 24 hours.

- Filter the mixture to remove any insoluble impurities.

- Evaporate the solvent under reduced pressure to obtain the lithium salt as a pale yellow solid.

- The lithium salt typically melts at around 130–143°C (as measured by DSC).

Analytical Data and Stability

Melting Point and Purity

Solubility and Stability

- Lithium salts of sulfonamides exhibit higher solubility in water and organic solvents compared to their sodium counterparts.

- The lithium salt solutions are miscible with water in all proportions, facilitating formulation in aqueous media.

- Stability tests (aging tests) show that solutions in triethyl phosphate solvent maintain chemical stability over time, with 1.15 to 1.20 equivalents of lithium hydroxide providing optimal stability.

Comparative Table of Preparation Parameters

| Parameter | Conditions/Values | Notes |

|---|---|---|

| Starting material | p-Toluenesulfonyl chloride + N-ethylamine | Forms N-ethyl-4-methylbenzenesulfonamide |

| Base for salt formation | Lithium hydroxide monohydrate | 1.15–1.20 equivalents preferred |

| Solvent | Methylene chloride, chloroform, triethyl phosphate, 1-methyl-2-pyrrolidone | Methylene chloride preferred for ease of removal; 1-methyl-2-pyrrolidone increases solubility |

| Reaction time | ~24 hours | Stirring under inert atmosphere |

| Temperature | Room temperature (20–25°C) | Controlled to avoid side reactions |

| Product melting point | 130–143°C (DSC) | Indicates purity |

| Yield | ~100% | High yield under optimized conditions |

| Product form | Pale yellow solid or solution | Stable and water miscible |

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-ethyl-4-methyl-, lithium salt undergoes various chemical reactions including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Benzenesulfonamides have been studied for their antimicrobial properties. The lithium salt form enhances solubility and bioavailability, making it a candidate for developing new antibiotics. Research indicates that derivatives of benzenesulfonamide exhibit significant activity against various bacterial strains, including resistant pathogens .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have demonstrated that benzenesulfonamide derivatives can inhibit human intestinal carboxylesterase, which is crucial for drug metabolism . This inhibition can lead to increased efficacy of certain pharmaceuticals by preventing their hydrolysis.

Herbicidal Applications

Research has indicated that benzenesulfonamide compounds can be utilized in herbicidal formulations. The lithium salt enhances the stability and effectiveness of sulfonylurea herbicides, improving their performance in agricultural settings . The incorporation of this compound into herbicide formulations has been shown to increase the selectivity and efficacy against target weeds while minimizing damage to crops.

Polymer Additives

Benzenesulfonamide derivatives are explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of lithium salts can improve the processing characteristics of polymers, making them suitable for high-performance applications .

Table 1: Antimicrobial Activity of Benzenesulfonamide Derivatives

Table 2: Herbicidal Efficacy of Lithium Salt Formulations

| Herbicide | Active Ingredient | Application Rate (g/ha) | Efficacy (%) | Reference |

|---|---|---|---|---|

| Sulfonylurea Herbicide A | Benzenesulfonamide Salt | 100 | 85 | |

| Sulfonylurea Herbicide B | Benzenesulfonamide Salt | 150 | 90 |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial effects of benzenesulfonamide derivatives demonstrated that modifications to the sulfonamide group significantly enhanced activity against resistant bacterial strains. The study highlighted the importance of structural variations in optimizing antimicrobial potency .

Case Study 2: Agricultural Application

In field trials assessing the effectiveness of herbicides containing benzenesulfonamide lithium salts, researchers found a marked increase in weed control compared to traditional formulations. The enhanced stability of the lithium salt allowed for prolonged activity in various environmental conditions .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-ethyl-4-methyl-, lithium salt involves its interaction with specific molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Key Properties :

- Structure : The IUPAC name is N-ethyl-4-methylbenzenesulfonamide, with an InChIKey of OHPZPBNDOVQJMH-UHFFFAOYSA-N .

- Synthesis : Typically synthesized by reacting 4-methylbenzenesulfonyl chloride with ethylamine, followed by lithiation using a lithium base (e.g., LiOH or LiH) .

- Applications : Lithium salts of sulfonamides are explored for use in electrolytes for lithium-ion batteries due to their ionic conductivity. The parent sulfonamide may also serve as an intermediate in pharmaceutical synthesis .

Comparison with Similar Compounds

Structural Analogs

The following table compares structural features of N-ethyl-4-methylbenzenesulfonamide lithium salt with related sulfonamide derivatives:

Physicochemical Properties

Research Findings and Challenges

- Structural Studies : Tools like SHELXL () and ORTEP-3 () are critical for resolving sulfonamide crystal structures, aiding in property prediction.

- Contradictions : While lithium salts generally improve solubility, N-cyclopentylidene derivatives exhibit reduced solubility due to steric hindrance .

- Unresolved Questions : The exact ionic conductivity of the lithium salt in battery applications requires further experimental validation.

Biological Activity

Benzenesulfonamide, N-ethyl-4-methyl-, lithium salt is a compound that has garnered attention for its potential biological activities, particularly in the fields of cardiovascular health and cancer treatment. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H13N1O2S1Li

- Molecular Weight : 210.27 g/mol

The lithium salt form enhances its solubility and bioavailability, which is crucial for its efficacy in biological systems.

Cardiovascular Effects

Recent studies have investigated the effects of benzenesulfonamide derivatives on cardiovascular parameters. For instance, a study using an isolated rat heart model demonstrated that certain derivatives, including 4-(2-aminoethyl)-benzenesulfonamide, significantly decreased perfusion pressure and coronary resistance. This suggests a potential mechanism involving calcium channel modulation, which could be beneficial in managing hypertension and related cardiovascular conditions .

Table 1: Effects on Perfusion Pressure and Coronary Resistance

| Compound | Perfusion Pressure Change | Coronary Resistance Change |

|---|---|---|

| Benzenesulfonamide | Decreased | Decreased |

| 4-(2-aminoethyl)-benzenesulfonamide | More significant decrease | More significant decrease |

| 2-hydrazinocarbonyl-benzenesulfonamide | Moderate decrease | Moderate decrease |

Anticancer Activity

The anticancer properties of benzenesulfonamide derivatives have been explored extensively. A study synthesized a series of imidazole derivatives incorporating benzenesulfonamide moieties and evaluated their cytotoxicity against various cancer cell lines. Notably, one compound exhibited an EC50 value of 27.8 µM against the IGR39 cell line and 20.5 µM against the MDA-MB-231 cell line, indicating considerable potency in inhibiting tumor growth .

Table 2: Cytotoxicity of Imidazole Derivatives

| Compound ID | Cell Line | EC50 (µM) |

|---|---|---|

| Compound 1 | IGR39 | 27.8 |

| Compound 2 | MDA-MB-231 | 20.5 |

| Compound 3 | Control | >50 |

The mechanism by which benzenesulfonamide compounds exert their biological effects appears to involve interaction with specific biomolecules. Theoretical docking studies have suggested that these compounds can form hydrogen bonds with amino acid residues in target proteins, influencing their activity and interactions within cellular pathways .

Case Studies

- Cardiovascular Study : In a controlled experiment using isolated rat hearts, researchers found that treatment with benzenesulfonamide derivatives led to significant reductions in both perfusion pressure and coronary resistance, suggesting a direct impact on cardiac function through calcium channel inhibition .

- Cancer Research : A series of benzenesulfonamide-imidazole hybrids were tested for their ability to inhibit cell viability in breast cancer models. The findings indicated that modifications to the sulfonamide group could enhance anticancer activity, highlighting the importance of structural variations in therapeutic efficacy .

Q & A

Q. Q1. What are the optimal methods for synthesizing N-ethyl-4-methyl-benzenesulfonamide lithium salt?

Methodological Answer: The synthesis typically involves two stages: (1) preparation of the benzenesulfonamide core and (2) lithium salt formation.

- Step 1: React 4-methylbenzenesulfonyl chloride with ethylamine under basic conditions (e.g., Na₂CO₃) to form N-ethyl-4-methyl-benzenesulfonamide. Dynamic pH control (~pH 10) ensures efficient nucleophilic substitution .

- Step 2: Lithium salt formation via reaction with lithium hydride (LiH) in anhydrous tetrahydrofuran (THF) at 0–5°C. Monitor reaction completion using FT-IR to confirm sulfonamide deprotonation (disappearance of N–H stretch at ~3300 cm⁻¹) .

Q. Q2. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Structure Solution: Employ SHELXT for direct methods or SHELXD for dual-space algorithms, particularly for challenging cases like disordered lithium ions .

- Refinement: SHELXL refines anisotropic displacement parameters. Validate using the IUCr-checkCIF tool to ensure geometric plausibility (e.g., bond lengths within 2σ of expected values) .

Q. Q3. What purification techniques are effective for isolating the lithium salt?

Methodological Answer:

- Recrystallization: Use a 3:1 ethanol/water mixture. Slow cooling (0.5°C/min) enhances crystal purity.

- Column Chromatography: For trace impurities, employ silica gel (60–120 mesh) with chloroform/methanol (9:1). Monitor fractions via TLC (Rf ~0.4 in same solvent system).

- Lithium-Specific Removal: Chelate residual Li⁺ with crown ethers (e.g., 12-crown-4) in dichloromethane, followed by filtration .

Advanced Research Questions

Q. Q4. How do computational methods predict the lithium ion coordination environment?

Methodological Answer:

- DFT Calculations: Use Gaussian16 with B3LYP/6-311++G(d,p) basis set to optimize geometry. Compare lithium coordination (e.g., tetrahedral vs. trigonal planar) with experimental SC-XRD data .

- MD Simulations: Run in GROMACS with OPLS-AA force field to model solvation effects. Analyze radial distribution functions (RDFs) to identify preferential interactions with solvents like DMSO .

Q. Q5. What mechanistic insights explain sulfonamide reactivity in lithium salt formation?

Methodological Answer: The reaction proceeds via:

- Deprotonation: LiH abstracts the sulfonamide N–H proton, forming a resonance-stabilized sulfonamidate ion.

- Coordination Chemistry: Lithium ions bind to sulfonyl oxygen atoms, stabilizing the salt. IR shifts in S=O stretches (from ~1150 cm⁻¹ to ~1175 cm⁻¹) confirm coordination .

- Side Reactions: Competing pathways (e.g., LiOH formation) are suppressed by rigorous solvent drying (Karl Fischer titration <50 ppm H₂O) .

Q. Q6. How can analytical techniques resolve contradictions in reported solubility data?

Methodological Answer:

- High-Throughput Screening: Use a CheqSol approach with automated titrations (e.g., SiriusT3) to measure intrinsic solubility (S₀) in buffered media (pH 2–12).

- Contradiction Analysis: Discrepancies often arise from polymorphic forms. Characterize polymorphs via PXRD (e.g., Form I vs. Form II peaks at 2θ = 12.3° and 14.7°) .

- Validation: Cross-reference with DSC (melting endotherms ±2°C) and Raman spectroscopy (sulfonyl group vibrations at 450–550 cm⁻¹) .

Q. Q7. What strategies optimize the compound’s stability in biological assays?

Methodological Answer:

- pH Control: Maintain assays at pH 7.4 (phosphate buffer) to prevent sulfonamide hydrolysis.

- Radical Scavenging: Add 0.1% w/v ascorbic acid to neutralize ROS, as benzenesulfonamide derivatives are prone to oxidative degradation (monitor via LC-MS for m/z +16 Da adducts) .

- Lithium Leaching Mitigation: Use EDTA (1 mM) in cell culture media to sequester free Li⁺, reducing off-target kinase inhibition .

Q. Q8. How do structural analogs inform SAR studies for this compound?

Methodological Answer:

| Analog | Key Modification | Impact on Activity |

|---|---|---|

| Sodium 3,5-dibromo-4-nitroso-benzenesulfonate | Nitroso group insertion | Enhances radical trapping capacity |

| N,N-diethyl-benzenesulfonamide | N-ethyl vs. N,N-diethyl | Reduces solubility in polar solvents |

| 4-Chloromercuribenzenesulfonate | Hg substitution | Increases toxicity but improves thiol reactivity |

SAR trends show that electron-withdrawing groups (e.g., nitroso) enhance redox activity, while bulky N-substituents reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.